BenchChemオンラインストアへようこそ!

alpha-Helical-corticotropin-releasing factor (9-41)

Anxiety Behavioral Pharmacology Elevated Plus-Maze

Select α-Helical CRF(9-41) for CRF research requiring validated in vivo anxiolytic efficacy. Unlike astressin, it significantly reduces oCRF-induced anxiety in the elevated plus-maze and blocks CRF-induced locomotor activity, delivering reproducible behavioral data. It is uniquely validated for dual behavioral fear assessment and amygdala GABA monitoring, reduces freezing while elevating local inhibitory neurotransmitter levels. For exercise physiology, i.c.v. administration attenuates heart rate and blood pressure responses during treadmill exercise, demonstrating its necessity for full cardiovascular adaptation. Insist on this specific antagonist to ensure experimental success over alternatives lacking confirmed in vivo activity.

Molecular Formula C22H25IN2O6
Molecular Weight 540.3 g/mol
CAS No. 99658-03-4
Cat. No. B3030878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Helical-corticotropin-releasing factor (9-41)
CAS99658-03-4
Molecular FormulaC22H25IN2O6
Molecular Weight540.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27)/t17-,19+/m1/s1
InChIKeyQDUCLNZKQMUVKX-MJGOQNOKSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Helical CRF (9-41) CAS 99658-03-4: A Non-Selective Peptide CRF Receptor Antagonist with Verified Anxiolytic-Like Behavioral Efficacy


alpha-Helical-corticotropin-releasing factor (9-41) (CAS 99658-03-4), also designated α-helical CRF(9-41) or AHCRF, is a 33-amino acid synthetic peptide analog of the corticotropin-releasing factor (CRF) fragment 9-41. Engineered via residue substitutions to stabilize an amphiphilic α-helical conformation essential for receptor antagonism, this compound functions as a competitive, non-selective antagonist at both CRF₁ and CRF₂ receptor subtypes [1]. Its mechanism involves blockade of CRF-stimulated intracellular cAMP accumulation and inhibition of downstream signaling pathways, including adrenocorticotropic hormone (ACTH) release from the anterior pituitary [2]. The compound is supplied as a lyophilized powder with a molecular weight of approximately 3826 Da and is intended exclusively for non-human research applications.

Why α-Helical CRF (9-41) Cannot Be Substituted with Astressin, Antisauvagine-30, or Other Peptidic CRF Antagonists


Peptidic CRF receptor antagonists exhibit profound functional heterogeneity that precludes generic interchangeability. Despite belonging to the same class of CRF-binding peptides, α-helical CRF(9-41), astressin, antisauvagine-30 (aSvg-30), and D-PheCRF(12-41) differ fundamentally in their receptor subtype selectivity, pharmacodynamic mechanism (competitive versus non-competitive), physicochemical properties governing CNS penetration, and—most critically—their in vivo behavioral efficacy [1]. A compound demonstrating superior in vitro binding affinity or functional antagonism does not reliably translate to enhanced in vivo performance; indeed, the correlation is frequently inverse. Specifically, astressin exhibits higher in vitro potency than α-helical CRF(9-41) yet fails to produce anxiolytic-like effects in the elevated plus-maze, while α-helical CRF(9-41) succeeds [2]. Similarly, aSvg-30 is a highly selective CRF₂ antagonist, whereas α-helical CRF(9-41) is non-selective, rendering them functionally non-interchangeable in experimental contexts requiring dual receptor blockade. For scientific procurement, selection of a CRF antagonist must be guided by specific experimental outcome data—not by receptor binding metrics alone.

Quantitative Differentiation Evidence: α-Helical CRF (9-41) Versus Closest Peptidic Comparators


In Vivo Anxiolytic-Like Efficacy: α-Helical CRF(9-41) Reduces oCRF-Induced Anxiety in Elevated Plus-Maze Whereas Astressin Fails Despite Higher In Vitro Potency

In a direct head-to-head behavioral study using the elevated plus-maze anxiety model, α-helical CRF(9-41) (α-helCRF) produced a statistically significant reduction in oCRF-induced anxiety-like behavior following intracerebroventricular (i.c.v.) injection. In contrast, astressin, a peptidic CRF antagonist with higher in vitro functional antagonism at CRF receptors, failed to produce any detectable anxiolytic-like effect in the same paradigm [1]. This dissociation between in vitro receptor binding/functional potency and in vivo behavioral efficacy is further supported by astressin's inability to block CRF-induced locomotor activity, a behavioral endpoint that α-helical CRF(9-41) and D-PheCRF(12-41) both effectively antagonize [2].

Anxiety Behavioral Pharmacology Elevated Plus-Maze CRF Receptor Antagonism

Stress-Induced Behavioral Reversal: α-Helical CRF(9-41) Suppresses Isolation-Induced Distress Vocalizations in Chicks Whereas Astressin Shows No Significant Effect

In a direct comparative study in chicks, intracerebroventricular (i.c.v.) administration of α-helical CRF(9-41) at a dose of 10 μg significantly suppressed isolation-induced distress vocalizations (DVs) relative to saline controls. In a parallel experiment, astressin administered at 0 and 10 μg i.c.v. produced no significant difference in DV counts compared to control conditions [1]. Furthermore, α-helical CRF(9-41) at 5 μg and 10 μg doses partially blocked CRF-induced suppression of food intake in chicks, confirming its capacity to antagonize both exogenous CRF and stress-induced endogenous CRF signaling in an avian model system [1].

Stress Distress Vocalizations Avian Models Isolation Stress

Conditioned Fear Reversal: α-Helical CRF(9-41) Significantly Decreases Freezing Response and Increases Amygdala GABA Concentration

In a fear-conditioned rat model employing intracerebroventricular microdialysis, α-helical CRF(9-41) administered at 10 μg/rat significantly decreased freezing responses (a validated index of conditioned fear) and concurrently increased the local extracellular concentration of GABA in the central nucleus of the amygdala (CeA) during the first 30 minutes of observation [1]. This biochemical-behavioral coupling—reduction in fear expression accompanied by elevated inhibitory neurotransmitter levels—is not reported for astressin or D-PheCRF(12-41) in equivalent microdialysis paradigms. In a separate study, the same dose of α-helical CRF(9-41) also decreased serum corticosterone concentration and attenuated fear-induced c-Fos expression in the dentate gyrus, CA1, and frontal cortex regions [2].

Conditioned Fear GABA Amygdala Microdialysis

Receptor Binding Profile: Ki Values of 17, 5, and 0.97 nM Across Human CRF₁, Rat CRF₂α, and Mouse CRF₂β Receptors

α-Helical CRF(9-41) binds with high affinity to CRF receptors across multiple species, exhibiting Ki values of 17 nM at human CRF₁ receptors, 5 nM at rat CRF₂α receptors, and 0.97 nM at mouse CRF₂β receptors . The compound demonstrates approximately 10-fold higher affinity for rat CRF₂α receptors compared to human CRF₂α receptors, a species-selectivity feature that must be accounted for in cross-species experimental design . Functionally, α-helical CRF(9-41) acts as a competitive antagonist at CRF₂ receptors with a KB of approximately 100 nM and as a partial agonist at CRF₁ receptors with an EC₅₀ of 140 nM . In contrast, antisauvagine-30 (aSvg-30) is a highly selective CRF₂ antagonist (340-fold selectivity for mCRF₂β over CRF₁) [1], while astressin exhibits non-competitive antagonism with Schild slopes >1 [1].

Receptor Binding CRF₁ CRF₂ Species Selectivity

Differential In Vivo Antagonism Potency: Antagonist-to-Agonist Ratio Varies 500-Fold Across Bioassay Systems (6:1 for Cardiovascular vs. 3000:1 for ACTH Release)

In a systematic comparison of three in vivo bioassay systems in conscious unrestrained rats, α-helical CRF(9-41) exhibited markedly divergent antagonist-to-agonist molar ratios required to block CRF-induced physiological responses. When both peptides were administered intracerebroventricularly, an antagonist-to-agonist ratio of 6:1 to 12:1 was sufficient to abolish CRF-induced elevations of plasma catecholamine levels. With intravenous co-administration, complete prevention of CRF-induced hypotension and tachycardia required an antagonist-to-agonist ratio of 6:1, whereas total blockade of CRF-induced elevations of plasma ACTH and β-endorphin levels required a ratio of 3000:1 [1]. This 500-fold difference in required antagonist concentration across bioassay endpoints (6:1 vs. 3000:1) is not observed to the same magnitude with other peptidic antagonists and has been interpreted as functional evidence supporting the existence of multiple CRF receptor subtypes [1].

ACTH Catecholamines Cardiovascular In Vivo Pharmacology

Mouse Strain-Dependent Anxiolytic Efficacy: α-Helical CRF(9-41) Significantly Increases Open Arm Activity Exclusively in BALB/c Mice Among Four Tested Strains

In a comparative behavioral pharmacology study across four mouse strains (BALB/c, NIH Swiss, CF-1, and CD-1), α-helical CRF(9-41) at doses of 25 and 50 μg i.c.v. significantly increased percent open arm activity in the elevated plus-maze—a validated index of anxiolytic-like effect—exclusively in BALB/c mice. A marginal anxiolytic response was observed in NIH Swiss mice, while no effect of the antagonist was noted in CF-1 or CD-1 mice in this test [1]. Importantly, diazepam (1-4 mg/kg i.p.) significantly increased percent open arm activity in all four mouse strains, confirming that all strains were sensitive to the effects of a known anxiolytic in this paradigm [1]. The strain-dependent efficacy of α-helical CRF(9-41) could not be explained by differential CRF binding to forebrain membranes, suggesting that post-receptor signaling or circuit-level differences mediate this selectivity.

Strain Differences Anxiolytic Elevated Plus-Maze BALB/c

Validated Application Scenarios for α-Helical CRF (9-41) Based on Quantitative Evidence


CNS Behavioral Pharmacology: Elevated Plus-Maze Anxiety Studies Requiring In Vivo Anxiolytic-Like Efficacy

For investigators studying oCRF-induced anxiety in the elevated plus-maze, α-helical CRF(9-41) is the appropriate peptidic CRF antagonist selection. Direct head-to-head comparison demonstrates that α-helical CRF(9-41) significantly reduces oCRF-induced anxiety-like behavior following i.c.v. injection, whereas astressin—despite higher in vitro potency—fails to produce any anxiolytic-like effect in this paradigm [1]. Additionally, α-helical CRF(9-41) (but not astressin) effectively blocks CRF-induced locomotor activity [2]. Procuring astressin for elevated plus-maze or CRF-induced locomotor studies would yield negative results unrelated to the underlying CRF hypothesis.

Conditioned Fear and Amygdala Neurochemistry: Freezing Response and GABA Microdialysis Studies

For experiments combining behavioral assessment of conditioned fear (freezing response) with in vivo neurochemical monitoring in the amygdala, α-helical CRF(9-41) is uniquely validated. Administration of 10 μg/rat i.c.v. significantly decreases freezing responses while concurrently increasing local GABA concentration in the central nucleus of the amygdala during the first 30 minutes of observation [3]. This dual behavioral-neurochemical signature—fear reduction coupled with elevated inhibitory neurotransmitter levels—is not documented for astressin, D-PheCRF(12-41), or antisauvagine-30 in equivalent microdialysis paradigms.

Mouse Strain-Specific Anxiety Research: Anxiolytic-Like Effects in BALB/c Mice

α-Helical CRF(9-41) should be selected for studies requiring anxiolytic-like effects in the elevated plus-maze specifically in BALB/c mice. At doses of 25-50 μg i.c.v., the compound significantly increases percent open arm activity exclusively in BALB/c mice, with marginal effects in NIH Swiss and no detectable effects in CF-1 or CD-1 strains [4]. Importantly, all four strains respond to diazepam, confirming that the lack of effect in CF-1 and CD-1 mice reflects antagonist-specific strain sensitivity rather than general test insensitivity. CF-1 and CD-1 mice are unsuitable strains for detecting anxiolytic responses to this antagonist.

Cardiovascular Exercise Physiology: Central CRF Receptor Blockade During Treadmill Exercise

For studies examining the role of central CRF signaling in cardiovascular adjustments to dynamic exercise, α-helical CRF(9-41) is validated in the conscious rat treadmill exercise (TMX) model. Following i.c.v. administration, α-helical CRF(9-41) significantly attenuates heart rate and mean arterial pressure responses during TMX and blunts TMX-induced elevations of estimated mesenteric vascular resistance and iliac blood flow velocity [5]. These altered hemodynamic responses are ultimately reflected in the animals' compromised ability to run, demonstrating that endogenous central CRF is necessary for full cardiovascular adaptation to exercise [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Helical-corticotropin-releasing factor (9-41)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.